Resorcinol-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

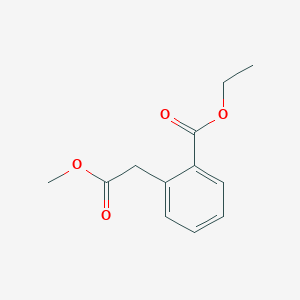

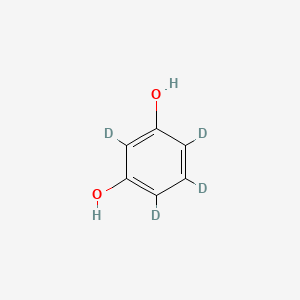

Resorcinol-d4, also known as [2H4]-Resorcinol, is a deuterated form of resorcinol, a phenolic compound. The molecular formula of this compound is C6D4(OH)2, indicating that four hydrogen atoms in the resorcinol molecule are replaced by deuterium atoms. This compound is a colorless crystal, soluble in water and some organic solvents such as ethanol and ether .

Méthodes De Préparation

Resorcinol-d4 is typically synthesized through chemical synthesis methods. One common preparation method involves reacting naturally occurring resorcinol with deuterated hydrogen oxide (D2O) to replace hydrogen atoms with deuterium atoms . This process is carried out under controlled conditions to ensure the complete exchange of hydrogen with deuterium.

Analyse Des Réactions Chimiques

Resorcinol-d4, like its non-deuterated counterpart, undergoes various chemical reactions typical of phenolic compounds:

Electrophilic Aromatic Substitution: The hydroxyl groups on the benzene ring direct incoming electrophiles to the ortho and para positions.

Condensation Reactions: This compound can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to quinones.

Applications De Recherche Scientifique

Resorcinol-d4 has a wide range of applications in scientific research:

Nuclear Magnetic Resonance (NMR) Experiments: This compound serves as an internal reference material to help resolve and determine the structure of other compounds.

Biology and Medicine: Its deuterated nature makes it useful in studying metabolic pathways and drug interactions.

Industry: This compound is used in the production of adhesives, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of resorcinol-d4 is similar to that of resorcinol. It exerts its effects primarily through its phenolic hydroxyl groups, which can donate electrons or hydrogen atoms. This property allows it to participate in redox reactions, acting as an antioxidant or prooxidant depending on the context . In biological systems, this compound can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter .

Comparaison Avec Des Composés Similaires

Resorcinol-d4 is part of the resorcinol class of compounds, which includes:

Resorcinol: The non-deuterated form, commonly used in adhesives, pharmaceuticals, and antiseptics.

2-Methylresorcinol: Similar to resorcinol but with an additional methyl group, primarily used in the hair dye industry.

Alkylresorcinols: These compounds have alkyl groups attached to the benzene ring and are used in various industrial applications.

This compound is unique due to its deuterated nature, making it particularly valuable in research applications where tracking atomic movement or studying metabolic pathways is essential.

Propriétés

Formule moléculaire |

C6H6O2 |

|---|---|

Poids moléculaire |

114.13 g/mol |

Nom IUPAC |

2,4,5,6-tetradeuteriobenzene-1,3-diol |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1D,2D,3D,4D |

Clé InChI |

GHMLBKRAJCXXBS-RHQRLBAQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])O)[2H])O)[2H] |

SMILES canonique |

C1=CC(=CC(=C1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)

![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)

![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)

![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)

![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)

![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)